molecular formula C15H16O3 B154498 (3-(Benzyloxy)-4-methoxyphenyl)methanol CAS No. 1860-60-2

(3-(Benzyloxy)-4-methoxyphenyl)methanol

Cat. No. B154498
CAS RN: 1860-60-2
M. Wt: 244.28 g/mol
InChI Key: USBKCBSYNCWKLB-UHFFFAOYSA-N
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Patent
US06228859B1

Procedure details

A solution of 3-hydroxy-4-methoxy-benzyl alcohol (61.67 g, 400 mmole) in 1-propanol (600 ml) was treated at 60° C. with 97% t-BuOK (55.52 g, 480 mmole), at 90° C. with benzyl chloride (66.57 ml, 560 mmole) and the resulting mixture heated under reflux for 2 hours. Then at 90° C. a second batch of t-BuOK (9.25 g, 80 mmole) was added. After a further hour at reflux a third batch of t-BuOK (9.25 g, 80 mmol) and a second batch of benzyl chloride (9.51 ml, 80 mmole) was added at 90° C. After a further 2.5 hours at reflux the mixture was cooled to room temperature and the solid filtered off. The solvents were removed in vacuo, the residue treated with water (300 ml) and one-third of the solvent removed in vacuo. Water (100 ml) was added to the residue, which was then distilled off in vacuo and the procedure repeated. The resulting suspension was filtered, the solid was collected, dried and triturated with petroleum ether (2×600 ml) to give 3-benzyloxy-4-methoxy-benzyl alcohol, (86.21 g, 88.2%) mp 62-65° C.
Quantity
61.67 g
Type
reactant
Reaction Step One
Quantity
55.52 g
Type
reactant
Reaction Step One
Quantity
66.57 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
Quantity
9.51 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][OH:6].CC([O-])(C)C.[K+].[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(O)CC>[CH2:18]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][OH:6])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
61.67 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1OC
Name
Quantity
55.52 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
66.57 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
9.25 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
9.25 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
9.51 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After a further 2.5 hours at reflux the mixture
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with water (300 ml) and one-third of the solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
ADDITION
Type
ADDITION
Details
Water (100 ml) was added to the residue, which
DISTILLATION
Type
DISTILLATION
Details
was then distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated with petroleum ether (2×600 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(CO)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 86.21 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.